molecular formula C8H14O B6148313 4-methyl-1-oxaspiro[2.5]octane CAS No. 53955-82-1

4-methyl-1-oxaspiro[2.5]octane

Cat. No.: B6148313
CAS No.: 53955-82-1
M. Wt: 126.2
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Description

Significance of Spirocyclic Oxiranes in Contemporary Organic Synthesis

Spirocyclic oxiranes, also known as spiroepoxides, are highly valuable intermediates in modern organic synthesis. Their importance stems from the inherent ring strain of the three-membered epoxide ring, which makes them susceptible to ring-opening reactions with a wide variety of nucleophiles. masterorganicchemistry.com This reactivity allows for the stereocontrolled introduction of two functional groups onto the adjacent carbons of the cyclohexane (B81311) ring, a transformation that is often challenging to achieve through other means.

The spirocyclic framework is a recurring motif in a multitude of natural products, many of which exhibit significant biological activities. rsc.orgnih.gov Consequently, spiroepoxides serve as key building blocks in the total synthesis of these complex molecules. rsc.org The rigid, three-dimensional structure of the spirocyclic system is also increasingly being incorporated into drug candidates to enhance their pharmacological profiles. rsc.orgrsc.org Furthermore, chiral spiroepoxides are employed as ligands in asymmetric synthesis, a field dedicated to the selective production of one enantiomer of a chiral molecule. rsc.org

Historical Context and Evolution of Oxaspiro[2.5]octane Research

The study of epoxides, or oxiranes, dates back to the 19th century. beilstein-journals.org However, dedicated research into the synthesis and reactivity of the specific oxaspiro[2.5]octane framework has evolved more recently. Early methods for epoxidation, the chemical reaction that forms an epoxide, often involved the use of peroxy acids. orgsyn.org A significant advancement came with the development of the Corey-Chaykovsky reaction, which utilizes sulfur ylides to convert ketones into epoxides. google.com This method has proven particularly effective for the synthesis of spiroepoxides from cyclic ketones.

The evolution of research in this area has been driven by the quest for more efficient and selective synthetic methods. This includes the development of catalytic, asymmetric epoxidation techniques to produce enantiomerically pure spiroepoxides, which are crucial for the synthesis of chiral drugs and natural products. The ongoing exploration of the reactivity of oxaspiro[2.s]octanes continues to uncover novel transformations and applications, solidifying their role as versatile synthetic intermediates.

Structural Attributes and Intrinsic Reactivity Profile of the 4-methyl-1-oxaspiro[2.5]octane Core

The structure of this compound features a cyclohexane ring fused to an oxirane ring at a single carbon atom. The cyclohexane ring can exist in various conformations, with the chair conformation being the most stable. The methyl group at the 4-position can be either in an axial or equatorial position, leading to two possible diastereomers (cis and trans).

The key to the reactivity of this compound lies in the strained three-membered epoxide ring. This strain, estimated to be around 27.3 kcal/mol for the parent oxirane, makes the C-O bonds of the epoxide susceptible to cleavage. masterorganicchemistry.combeilstein-journals.org The ring-opening can be initiated by either electrophiles (under acidic conditions) or nucleophiles (under basic or neutral conditions).

Under acidic conditions, the oxygen atom of the epoxide is protonated, forming a good leaving group. A subsequent nucleophilic attack occurs at one of the two carbon atoms of the epoxide. The regioselectivity of this attack (i.e., which carbon is attacked) is influenced by both steric and electronic factors. In many cases, the attack occurs at the more substituted carbon atom due to the development of a partial positive charge at this position in the transition state.

Under basic or neutral conditions, a nucleophile directly attacks one of the epoxide carbons. In this case, the attack generally occurs at the less sterically hindered carbon atom. The stereochemistry of the ring-opening is typically anti, meaning the nucleophile attacks from the side opposite to the C-O bond being broken. This results in a trans-diaxial opening when the cyclohexane ring is in a chair conformation, leading to a specific and predictable three-dimensional arrangement of the newly introduced functional groups.

A patent for a related compound, 4,4,5,8-tetramethyl-1-oxaspiro[2.5]octane, describes its synthesis from 2,2,3,6-tetramethyl-1-cyclohexanone using the Corey-Chaykovsky reaction with dimethylsulfonium methylide. google.com This process yields a mixture of isomers with the trans isomer being predominant. google.com This suggests that a similar synthetic approach could be employed for this compound, likely starting from 4-methylcyclohexanone (B47639).

Table 1: Physicochemical Properties of Related Oxaspiro[2.5]octanes

Compound NameMolecular FormulaMolecular Weight ( g/mol )
1-Oxaspiro[2.5]octaneC₇H₁₂O112.17
4,4-dimethyl-1-oxaspiro[2.5]octaneC₉H₁₆O140.22
2-methyl-1-oxaspiro[2.5]octaneC₈H₁₄O126.20

Data sourced from PubChem and other chemical databases. nih.govuni.luchemsynthesis.com

Overview of Research Trajectories within the Spiroepoxide Class

Current research involving spiroepoxides is multifaceted and continues to expand into new territories. A major focus remains on the development of novel and more efficient synthetic methodologies. This includes the use of transition metal catalysis and organocatalysis to achieve highly selective and asymmetric epoxidations. acs.org

Another significant research direction is the application of spiroepoxides in the synthesis of complex and biologically active molecules. rsc.org Chemists are continually exploring the utility of these building blocks to construct intricate molecular architectures found in nature. nih.gov The unique conformational constraints imposed by the spirocyclic system are also being exploited in the design of new therapeutic agents, where precise control over molecular shape is paramount for effective drug-receptor interactions. rsc.orgnih.gov

Furthermore, the reactivity of spiroepoxides is being explored in new types of chemical transformations beyond simple ring-opening reactions. This includes their use in cascade reactions, where a single synthetic operation triggers a series of bond-forming events to rapidly build molecular complexity. The study of vinyl spirocyclic epoxides, which contain an adjacent double bond, has also opened up avenues for more complex cycloaddition and rearrangement reactions. acs.org The ongoing investigation into the synthesis, reactivity, and application of spiroepoxides ensures that this class of compounds will remain a cornerstone of modern organic chemistry for the foreseeable future.

Properties

CAS No.

53955-82-1

Molecular Formula

C8H14O

Molecular Weight

126.2

Purity

95

Origin of Product

United States

Synthetic Methodologies for 4 Methyl 1 Oxaspiro 2.5 Octane and Its Derivatives

Foundational Approaches to Spiroepoxide Formation

The initial strategies for constructing the 1-oxaspiro[2.5]octane skeleton often begin with cyclohexanone (B45756) derivatives and employ well-established reactions that form the three-membered epoxide ring fused at a single carbon atom.

A primary route to spiroepoxides involves the epoxidation of an exocyclic alkene. For the synthesis of 4-methyl-1-oxaspiro[2.5]octane, the precursor ketone, 4-methylcyclohexanone (B47639), is first converted into its corresponding alkene, 4-methyl-1-methylenecyclohexane. This transformation is commonly achieved through a Wittig reaction. Following the formation of the exocyclic double bond, a subsequent epoxidation step yields the target spiroepoxide. This two-step sequence is a foundational method for accessing this class of compounds. A patent for a related compound, 4,4,5,8-tetramethyl-1-oxaspiro[2.5]octane, describes its preparation from 2,2,3,6-tetramethyl-1-cyclohexanone by methylenation followed by epoxidation of the resulting methylenecyclohexane (B74748) derivative. google.com

The Darzens condensation, discovered by Auguste Georges Darzens in 1904, is a classic method for forming α,β-epoxy esters, also known as glycidic esters. wikipedia.org The reaction involves the condensation of a ketone or aldehyde with an α-haloester in the presence of a base. wikipedia.orgorganic-chemistry.org In the context of spirooxirane generation, a substituted cyclohexanone like 4-methylcyclohexanone can be reacted with an α-haloester. The mechanism begins with the deprotonation of the α-haloester by a base, creating a nucleophile that attacks the carbonyl carbon of the cyclohexanone. organic-chemistry.org This is followed by an intramolecular SN2 reaction where the newly formed alkoxide displaces the halide, closing the three-membered epoxide ring and forming a spirocyclic glycidic ester. wikipedia.orgorganic-chemistry.org While this method directly generates a spiro-fused oxirane, the product is an epoxy ester rather than the parent this compound.

Table 1: Darzens Condensation for Spirooxirane Generation

Reactant 1 Reactant 2 Base Product Type

The Corey-Chaykovsky reaction provides a more direct route to spiroepoxides from ketones. This reaction utilizes a sulfur ylide, such as dimethylsulfonium methylide or dimethylsulfoxonium methylide, to deliver a methylene (B1212753) group to a carbonyl carbon. google.com When 4-methylcyclohexanone is treated with dimethylsulfonium methylide, the ylide adds to the carbonyl group to form a betaine (B1666868) intermediate. This intermediate then undergoes intramolecular ring closure with the departure of dimethyl sulfide (B99878) to directly yield this compound. google.comorganic-chemistry.org A key advantage of this method is its directness in forming the spiroepoxide in a single step from the ketone. A patented process for a similar compound, 4,4,5,8-tetramethyl-1-oxaspiro[2.5]octane, details its synthesis via the reaction of 2,2,3,6-tetramethyl-cyclohexanone with dimethylsulfonium methylide. google.com The ylide can be prepared in situ from reagents like trimethylsulfonium (B1222738) chloride and a base. google.com

Table 2: Corey-Chaykovsky Reaction for Spiro[2.5]octane Synthesis

Ketone Ylide Precursor Base Ylide Product

Advanced Stereoselective and Diastereoselective Synthetic Strategies

Achieving stereocontrol in the synthesis of this compound is crucial for accessing specific isomers. Modern catalytic methods enable the enantioselective and diastereoselective formation of the epoxide ring.

Asymmetric epoxidation of prochiral alkenes is a powerful tool for producing chiral epoxides with high enantiomeric excess. For the synthesis of enantiomerically enriched this compound, the key precursor is the prochiral alkene 4-methyl-1-methylenecyclohexane.

One of the most renowned methods is the Sharpless-Katsuki asymmetric epoxidation, which is highly effective for allylic alcohols. youtube.com While not directly applicable to unfunctionalized alkenes like 4-methyl-1-methylenecyclohexane, the principles of using a chiral catalyst to control the facial selectivity of oxidation are central.

For unfunctionalized alkenes, the Jacobsen-Katsuki epoxidation, which employs chiral manganese-salen complexes, is a highly effective method. researchgate.net This system can catalyze the epoxidation of a variety of olefins using oxidants like m-chloroperbenzoic acid (m-CPBA) or sodium hypochlorite. researchgate.net Applying a chiral Mn(III)-salen catalyst to 4-methyl-1-methylenecyclohexane would allow for the enantioselective formation of one of the two possible enantiomers of this compound. More recent developments have focused on using hydrogen peroxide as a green terminal oxidant with novel porphyrin-inspired manganese complexes, achieving excellent yields and enantioselectivities (up to >99% ee) for a wide range of olefins. nih.gov

Organocatalysis offers a metal-free alternative for asymmetric synthesis. Chiral ketones have been developed as catalysts for the asymmetric epoxidation of olefins, often using potassium peroxymonosulfate (B1194676) (Oxone) as the oxidant. nih.gov A suitably designed chiral ketone catalyst could facilitate the enantioselective epoxidation of 4-methyl-1-methylenecyclohexane. The mechanism involves the formation of a chiral dioxirane (B86890) intermediate from the catalyst and the oxidant, which then transfers an oxygen atom to the alkene in a stereocontrolled manner. The effectiveness of such catalysts is influenced by steric factors, with research showing that features like α,α-dimethyl groups on the catalyst can significantly impact the transition states leading to the epoxide. nih.gov

Furthermore, asymmetric versions of the Corey-Chaykovsky and Darzens reactions have been developed using chiral auxiliaries or phase-transfer catalysts. For instance, the Darzens reaction can be rendered enantioselective by using a chiral phase-transfer catalyst that selectively recognizes one of the aldolate diastereomers, influencing the stereochemical outcome of the final epoxide. organic-chemistry.org Similarly, the use of chiral sulfur ylides in the Corey-Chaykovsky reaction can induce enantioselectivity in the resulting spiroepoxide.

Diastereoselective Synthesis via Specific Precursors (e.g., Propargylic Alcohols)

The diastereoselective synthesis of spiroepoxides, including derivatives structurally related to this compound, can be achieved with high levels of control by using specific precursors like propargylic alcohols. These substrates offer a versatile platform for introducing chirality and achieving desired stereochemical outcomes.

One notable strategy involves the use of propargylic organozinc reagents in reaction with α-haloketones to generate propargyl epoxides. mdpi.com This method is advantageous due to the low toxicity, high selectivity, and operational simplicity of organozinc reagents. mdpi.com The reaction proceeds via the addition of the propargylic zinc species to the ketone, followed by an intramolecular cyclization to form the epoxide ring. The stereochemistry of the final product is influenced by the structure of the starting materials and the reaction conditions.

Furthermore, the reductive coupling of enynes and aldehydes, catalyzed by ruthenium complexes with isopropanol (B130326) as a hydrogen source, can produce homopropargyl alcohols with good to excellent anti-diastereoselectivity. mdpi.com These alcohol intermediates are valuable precursors that can be subsequently converted to the target spiroepoxides through epoxidation reactions, where the existing stereocenters direct the stereochemical outcome of the epoxidation.

Novel Synthetic Routes and Precursor Utilization

The development of novel synthetic routes has expanded the toolkit for chemists aiming to construct the unique spiro-fused ring system of this compound. These methods often focus on the efficient formation of the spirocyclic core.

Ring-Closing and Cyclization Approaches to the Spiro Linkage

Ring-closing metathesis (RCM) has emerged as a powerful and widely utilized strategy for the synthesis of unsaturated rings, including those with a spiro linkage. arkat-usa.orgwikipedia.org This metal-catalyzed reaction involves the intramolecular metathesis of a diene to form a cycloalkene and a volatile byproduct, typically ethylene (B1197577), which drives the reaction to completion. wikipedia.org RCM is compatible with a wide array of functional groups, including epoxides, ketones, and alcohols, making it suitable for complex molecule synthesis. wikipedia.org

The synthesis of spiro-cyclic systems via RCM typically starts from diallylated compounds, which can be prepared from precursors like 1,3-diketones or other molecules containing an active methylene group. arkat-usa.org The use of modern ruthenium-based catalysts, such as Grubbs catalysts, allows the reaction to proceed under mild conditions, offering a direct route to spirocycles that possess a double bond for further synthetic modifications. arkat-usa.orgorganic-chemistry.org While direct RCM application for this compound is not extensively documented, the principles are broadly applicable to its synthesis, particularly for creating unsaturated analogues.

Catalyst TypeRing Size FormedKey Features
Grubbs Catalysts (Ru-based)5- to 30-membered ringsHigh functional group tolerance, reaction driven by ethylene removal. wikipedia.orgorganic-chemistry.org
Schrock Catalysts (Mo-based)Various, including N-heterocyclesHigh activity, useful for asymmetric RCM. nih.gov

Strategic Employment of Functionalized Starting Materials

The strategic selection of functionalized starting materials is a cornerstone of efficient spiroepoxide synthesis. A prominent example is the synthesis of 4,4,5,8-tetramethyl-1-oxaspiro[2.5]octane, a derivative of the target compound, starting from 2,2,3,6-tetramethyl-1-cyclohexanone. google.com This process involves two key steps:

Methylenation: The ketone is converted to its corresponding exocyclic methylene derivative, 1,2,2,4-tetramethyl-3-methylenecyclohexane. google.com

Epoxidation: The newly formed double bond is then epoxidized to yield the final spiroepoxide. google.com

A particularly effective method for the direct conversion of the ketone to the spiroepoxide is the Corey-Chaykovsky reaction. This reaction utilizes dimethylsulfonium methylide, which reacts with the ketone to form the epoxide ring in a single step. google.com This approach demonstrates how a readily available functionalized cyclic ketone can be efficiently transformed into a complex spirocyclic structure.

Another illustration of this strategy is the use of isatin (B1672199) Schiff bases in [3+2] cycloaddition reactions to generate complex spirooxindoles, showcasing the versatility of using pre-functionalized scaffolds to build spirocyclic systems. arkat-usa.org

Emerging Trends in Green Chemistry for Spiroepoxide Synthesis

In line with the principles of green chemistry, recent research has focused on developing more sustainable methods for the synthesis of spiroepoxides and related compounds. These efforts aim to reduce waste, minimize energy consumption, and use less hazardous materials.

Ultrasound-Assisted Synthetic Protocols

The application of ultrasonic irradiation has been shown to be an effective and environmentally friendly method for promoting chemical reactions. researchgate.net Ultrasound enhances reactions through cavitation, which generates localized high temperatures and pressures, leading to increased reaction rates and often higher yields. researchgate.netnih.gov

Several studies have demonstrated the utility of ultrasound in the synthesis of spiro compounds. For instance, the synthesis of spirooxindoles and spironaphthoquinolines has been achieved with significantly reduced reaction times and in good to excellent yields under ultrasonic irradiation. researchgate.netresearchgate.netrsc.org These protocols often use greener solvents or even solvent-free conditions, further enhancing their environmental credentials. researchgate.net The synthesis of spirooxindolo-1,2,4-oxadiazoles via a [3+2] cycloaddition reaction is another example where ultrasound assistance provides a facile and efficient green methodology. arkat-usa.org

Reaction TypeKey Advantages of Ultrasound Assistance
Synthesis of SpirooxindolesShorter reaction times (e.g., 15 min), use of green solvents, high yields. researchgate.net
[3+2] Cycloaddition for Spirooxindolo-1,2,4-oxadiazolesAvoids traditional column chromatography, good to excellent yields, shorter reaction times. arkat-usa.orgresearchgate.net
Synthesis of α-aminophosphonatesEfficient synthesis under mild conditions. nih.gov

Environmentally Benign Catalytic Systems

The development of novel, environmentally benign catalytic systems is a major focus in green synthetic chemistry. These catalysts aim to replace more traditional, often toxic or heavy-metal-based catalysts.

Recent advancements include:

Metal-Free Catalysis: Simple phenol-derived organocatalysts have been developed for the synthesis of spirocyclic carbonates from spiroepoxides under ambient, metal-free, and co-catalyst-free conditions, achieving conversions up to 99%. rsc.org

Biocatalysis: Enzymes, such as lipase, are being employed as green biocatalysts for the one-pot synthesis of spirooxindoles in aqueous media. mdpi.com This approach benefits from the mild reaction conditions and high selectivity often associated with enzymatic catalysis.

Novel Metal Catalysts: Researchers have developed new classes of green atom-transfer radical catalysts (GACs) featuring dual copper cores supported on polymeric carbon nitride. These catalysts are recoverable, reusable, and have a significantly lower carbon footprint compared to conventional catalysts for cross-coupling reactions. sciencedaily.com

Simple and Efficient Catalysts: Molecular iodine has been used as an efficient and readily available catalyst for the synthesis of spiro heterobicyclic rings under solvent-free conditions, often coupled with microwave irradiation to accelerate the reaction. nih.gov

These emerging catalytic systems hold great promise for the future of spiroepoxide synthesis, offering pathways that are not only efficient and selective but also sustainable and environmentally responsible.

Reactivity and Mechanistic Investigations of 4 Methyl 1 Oxaspiro 2.5 Octane

Ring-Opening Reactions of the Oxirane Moiety

The high ring strain of the epoxide ring in 4-methyl-1-oxaspiro[2.5]octane makes it a reactive electrophile, readily undergoing nucleophilic attack. khanacademy.org This reactivity is the cornerstone of its synthetic utility.

Nucleophilic Ring Opening with Heteroatom Nucleophiles (e.g., Alcohols, Amines, Thiols)

The oxirane ring of this compound can be opened by a variety of heteroatom nucleophiles. These reactions are typically carried out under basic or neutral conditions and follow an S\textsubscript{N}2 mechanism. openstax.org

Alcohols: In the presence of a basic catalyst or under neutral conditions, alcohols act as nucleophiles, attacking one of the epoxide carbons to yield a trans-1,2-alkoxy alcohol. For instance, reaction with methanol (B129727) would yield a methoxy-alcohol derivative. The reaction with ethoxide, for example, on a similar substituted epoxide like 1,2-epoxypropane, occurs at the less sterically hindered primary carbon. openstax.org

Amines: Amines are effective nucleophiles for epoxide ring-opening, leading to the formation of amino alcohols. These reactions are crucial in the synthesis of various biologically active molecules and ligands. The reaction proceeds via a backside attack on the epoxide carbon. openstax.org

Thiols: Thiols, being excellent nucleophiles, readily open the epoxide ring to afford thioethers with a hydroxyl group in the adjacent position. These reactions are generally efficient and proceed under mild conditions. youtube.com

The general mechanism for the base-catalyzed ring-opening involves the direct attack of the nucleophile on one of the epoxide carbons, leading to the cleavage of a C-O bond and the formation of an alkoxide intermediate. Subsequent protonation yields the final product. openstax.org

Regioselectivity and Stereochemical Control in Ring-Opening Processes

The regioselectivity of the nucleophilic ring-opening of this compound is a critical aspect of its reactivity.

Under basic or neutral conditions (S\textsubscript{N}2-like): Strong, basic nucleophiles will preferentially attack the less sterically hindered carbon atom of the epoxide. khanacademy.orgyoutube.com In the case of this compound, this would be the C2 carbon of the oxirane ring, as it is less substituted than the spiro-carbon (C3). This leads to the formation of a tertiary alcohol.

Stereochemistry: The ring-opening reaction proceeds with an inversion of configuration at the center of attack, a hallmark of the S\textsubscript{N}2 mechanism. This results in a trans relationship between the incoming nucleophile and the newly formed hydroxyl group. libretexts.org

Acid-Catalyzed and Lewis Acid-Mediated Ring Opening

The presence of an acid catalyst significantly alters the mechanism and regioselectivity of the ring-opening reaction. pressbooks.pub

Brønsted Acid-Catalyzed Opening: In the presence of a Brønsted acid (e.g., H\textsubscript{2}SO\textsubscript{4}, HCl), the epoxide oxygen is first protonated, forming a highly reactive oxonium ion. pressbooks.pubkhanacademy.org This makes the epoxide a much better electrophile. The subsequent nucleophilic attack is more complex and can exhibit characteristics of both S\textsubscript{N}1 and S\textsubscript{N}2 mechanisms. pressbooks.publibretexts.org

If the nucleophile is weak (e.g., water, alcohol), the reaction pathway is often described as having significant S\textsubscript{N}1 character. pressbooks.publibretexts.org The positive charge in the transition state is better stabilized at the more substituted carbon atom. Consequently, the nucleophile will preferentially attack the more substituted carbon (the spiro-carbon, C3). This regiochemical outcome is opposite to that observed under basic conditions.

Lewis Acid-Mediated Opening: Lewis acids, such as aluminum-based complexes, can also catalyze the ring-opening of epoxides. nih.gov They coordinate to the epoxide oxygen, activating it towards nucleophilic attack. The regioselectivity in Lewis acid-mediated reactions can be influenced by the nature of the Lewis acid and the nucleophile. For instance, treatment of a related tetramethyl-1-oxaspiro[2.5]octane with a Lewis acid can lead to a skeletal rearrangement to form an aldehyde. google.com

Table 1: Regioselectivity in Ring-Opening of this compound

Reaction Condition Mechanism Site of Nucleophilic Attack Major Product Type
Basic/Neutral S\textsubscript{N}2-like Less substituted carbon (C2) Tertiary alcohol

Oxidative Transformations of the Spiro[2.5]octane System

Information regarding specific oxidative transformations of the this compound system is limited in the provided search results. However, general principles of organic chemistry suggest that the cyclohexane (B81311) ring could be susceptible to oxidation, for example, at allylic or benzylic-like positions if unsaturation were present. The epoxide ring itself is already in a high oxidation state. A study on related 1-oxaspiro[2.5]octane derivatives suggests that the orientation of exocyclic substituents can direct oxidative attack. nih.gov

Reductive Pathways and Their Outcomes

Specific reductive pathways for this compound were not detailed in the search results. Generally, epoxides can be reduced to alcohols using reagents like lithium aluminum hydride (LiAlH\textsubscript{4}). The regioselectivity of such reductions depends on the substitution pattern of the epoxide and the reaction conditions. For an unsymmetrical epoxide, hydride attack typically occurs at the less substituted carbon.

Skeletal Rearrangement Reactions

As mentioned earlier, acid-catalyzed treatment of spiro-epoxides can induce skeletal rearrangements. In a notable example, a tetramethyl derivative of 1-oxaspiro[2.5]octane, upon treatment with a Lewis acid, undergoes a rearrangement to furnish a cyclohexanecarbaldehyde derivative with a high degree of stereochemical purity. google.com This type of rearrangement highlights the synthetic potential of these spirocyclic systems to generate complex carbocyclic frameworks.

Thermally Induced Rearrangements

While specific studies on the purely thermal rearrangement of this compound are not extensively documented in the literature, analogies can be drawn from related spiro-epoxide systems. For instance, the pyrolysis of similar oxiranes can lead to ring-expansion products or the formation of unsaturated alcohols. In the case of the structurally related 4,4,5,8-tetramethyl-1-oxaspiro[2.5]octane, pyrolysis at temperatures between 400 and 500°C has been reported to induce transformation into 2,2,3,6-tetramethyl-cyclohexane-carbaldehyde. Current time information in Bangalore, IN. This suggests that a similar rearrangement pathway, likely involving homolytic cleavage of a C-O bond followed by a 1,2-hydride or alkyl shift, could be anticipated for this compound, potentially yielding 4-methylcyclohexanecarbaldehyde or other isomeric aldehydes and ketones. The precise product distribution would be dependent on the specific thermolysis conditions and the relative migratory aptitude of the substituents on the cyclohexane ring.

Acid-Mediated Isomerizations and Transformations

The acid-catalyzed reactions of this compound are more extensively studied, with the epoxide ring being highly susceptible to protonation and subsequent nucleophilic attack or rearrangement. The course of these reactions is heavily influenced by the nature of the acid catalyst (Brønsted or Lewis acid) and the solvent.

In the presence of Lewis acids such as boron trifluoride etherate (BF₃·OEt₂), titanium tetrachloride (TiCl₄), or tin tetrachloride (SnCl₄), this compound is expected to undergo rearrangement to form aldehydes. Current time information in Bangalore, IN. The reaction is initiated by the coordination of the Lewis acid to the epoxide oxygen, which polarizes the C-O bonds and facilitates a concerted or stepwise ring-opening and rearrangement. The migration of a hydride or an alkyl group from the cyclohexane ring to the adjacent carbon of the former epoxide ring leads to the formation of a carbonyl compound. The regioselectivity of this rearrangement is dictated by the relative stability of the potential carbocationic intermediates.

The use of protic acids can lead to the formation of diols through nucleophilic attack of the conjugate base or the solvent on the protonated epoxide. The regioselectivity of this ring-opening generally follows the Markovnikov rule, with the nucleophile attacking the more substituted carbon atom if a stable carbocationic intermediate can be formed. However, in the case of this compound, both carbons of the epoxide are secondary, and thus a mixture of products resulting from attack at both positions may be observed.

Substitution Chemistry at Peripheral Carbon Centers

The primary site of reactivity in this compound is the strained epoxide ring. Direct substitution at the peripheral carbon centers of the cyclohexane ring without affecting the oxirane is generally not a primary reaction pathway under most conditions. However, once the epoxide ring has been opened, the resulting functional groups can undergo further substitution reactions. For example, the diols formed from acid-catalyzed hydrolysis can be further functionalized.

Nucleophilic substitution reactions can occur at the carbon atoms of the epoxide ring upon its opening. Under basic or neutral conditions, nucleophiles will typically attack the less sterically hindered carbon of the epoxide in an Sₙ2-type mechanism. For this compound, this would likely favor attack at the methylene (B1212753) carbon of the oxirane. In the presence of strong nucleophiles, a variety of substituted cyclohexanol (B46403) derivatives can be synthesized.

Dimerization and Polymerization Tendencies

The high ring strain of the epoxide in this compound makes it a potential monomer for polymerization. Both cationic and anionic polymerization mechanisms are conceivable.

Cationic Polymerization: In the presence of a cationic initiator (e.g., a Lewis acid), the epoxide oxygen can be attacked to form an oxonium ion. This initiates a chain reaction where the opened epoxide acts as a nucleophile, attacking another monomer molecule. This process can lead to the formation of polyethers with a repeating unit derived from the ring-opened monomer. The structure of the resulting polymer would depend on the regioselectivity of the ring-opening during propagation.

Anionic Polymerization: With a strong anionic initiator (e.g., an alkoxide or organometallic reagent), nucleophilic attack on one of the epoxide carbons can initiate polymerization. The resulting alkoxide can then propagate by attacking another monomer molecule.

Enzymatic Transformations and Biocatalytic Applications

Kinetic Resolution Studies of Methyl-Substituted 1-Oxaspiro[2.5]octanes

The kinetic resolution of various methyl-substituted 1-oxaspiro[2.5]octanes, including the 4-methyl derivative, has been successfully demonstrated using yeast epoxide hydrolase (YEH) from Rhodotorula glutinis. tandfonline.comebi.ac.uknih.govnih.gov These studies have shown that the enantioselectivity of the hydrolysis is remarkably high for the epimers of 4-methyl-1-oxaspiro[2.5]octane, with enantiomeric ratios (E) exceeding 100. tandfonline.comebi.ac.uknih.govnih.gov This high enantioselectivity indicates the potential of this biocatalytic method for the efficient separation of enantiomers, yielding both enantiopure epoxides and their corresponding diols. The placement of the methyl group at the C4 position, which is close to the spiroepoxide carbon, has been found to decrease the reaction rate while significantly increasing the enantioselectivity of the enzymatic hydrolysis. tandfonline.comebi.ac.uknih.govnih.gov

Substrate Specificity and Selectivity of Epoxide Hydrolases (e.g., Rhodotorula glutinis Epoxide Hydrolase)

The epoxide hydrolase from Rhodotorula glutinis (RgEH) exhibits distinct substrate specificity and selectivity towards methyl-substituted 1-oxaspiro[2.5]octanes. tandfonline.comebi.ac.uknih.govnih.gov The structural determinants for this specificity are primarily the configuration of the epoxide ring and the substitution pattern on the cyclohexane (B81311) ring. tandfonline.comebi.ac.uknih.gov A consistent observation across studies is that O-axial epoxides are hydrolyzed at a faster rate than their O-equatorial counterparts. tandfonline.comebi.ac.uknih.govacs.org This preference for O-axial epimers is a key factor in the effectiveness of YEH in the detoxification of spiroepoxides. acs.org Furthermore, with respect to the substituents on the cyclohexane ring, the enzyme shows a preference for methyl groups located on the Re side of the ring. tandfonline.comebi.ac.uknih.gov The enzyme's activity and enantioselectivity can also be influenced by the presence of detergents, which can affect the membrane-associated enzyme by mimicking the membrane structure. nih.gov

Below is an interactive table summarizing the kinetic resolution data for the hydrolysis of this compound epimers by Rhodotorula glutinis epoxide hydrolase.

Substrate (Epimer)Relative Rate of HydrolysisEnantiomeric Ratio (E)
(2R,4R)-4-methyl-1-oxaspiro[2.5]octaneData not consistently available>100
(2S,4S)-4-methyl-1-oxaspiro[2.5]octaneData not consistently available>100
(2R,4S)-4-methyl-1-oxaspiro[2.5]octaneData not consistently available>100
(2S,4R)-4-methyl-1-oxaspiro[2.5]octaneData not consistently available>100

Stereochemical Determinants Governing Enzyme-Substrate Interactions

The stereochemistry of the substrate plays a pivotal role in the interactions with the active site of the epoxide hydrolase. The preference of Rhodotorula glutinis epoxide hydrolase for O-axial over O-equatorial epimers of 1-oxaspiro[2.5]octanes suggests a specific orientation of the substrate within the enzyme's active site is necessary for efficient catalysis. acs.org The configuration of the epoxide ring and the position of the methyl group on the cyclohexane ring are critical factors that determine the binding affinity and the subsequent rate of hydrolysis. tandfonline.comebi.ac.uknih.gov The higher enantioselectivity observed with substrates like this compound, where the substituent is near the spiroepoxide carbon, points to a snug fit within the active site that amplifies the stereochemical discrimination. tandfonline.comebi.ac.uknih.gov

Mechanistic Elucidation of Biocatalyzed Oxirane Hydrolysis

The epoxide hydrolase from Rhodotorula glutinis is believed to belong to the α/β-hydrolase fold family, which is characterized by a specific catalytic mechanism. wur.nl This class of enzymes typically utilizes a two-step reaction mechanism involving a catalytic triad (B1167595) of amino acid residues, commonly Asp-His-Asp/Glu. nih.gov

The proposed mechanism proceeds as follows:

Nucleophilic Attack: An aspartate residue in the enzyme's active site acts as a nucleophile, attacking one of the carbon atoms of the oxirane ring. This attack results in the opening of the epoxide ring and the formation of a covalent alkyl-enzyme intermediate (an ester). tandfonline.comnih.gov

Hydrolysis: A histidine residue in the catalytic triad, acting as a general base, activates a water molecule. This activated water molecule then hydrolyzes the ester intermediate, releasing the diol product and regenerating the enzyme for the next catalytic cycle. nih.gov

This two-step mechanism, proceeding through a covalent intermediate, is a hallmark of many microbial and mammalian epoxide hydrolases. tandfonline.com While a specific mechanistic study focused solely on this compound is not detailed in the provided results, the general mechanism for this class of enzymes provides a strong framework for understanding its biocatalytic hydrolysis.

Theoretical and Computational Chemistry Studies

Conformational Analysis of the Spiro[2.5]octane Ring System

The flexibility of the six-membered cyclohexane (B81311) ring, combined with the rigid three-membered epoxide ring, results in a complex conformational landscape for 1-oxaspiro[2.5]octane and its derivatives. Computational methods, particularly molecular dynamics (MD) simulations coupled with statistical analysis, have been employed to explore this landscape thoroughly.

A detailed conformational analysis of 1-oxaspiro[2.5]octane and its methyl-substituted derivatives has revealed the existence of eight distinct conformers for each compound. rsc.org At room temperature, the conformational equilibrium is dominated by two chair-like conformers. rsc.org The relative stability of these conformers is dictated by the orientation of the epoxide ring's oxygen atom and the position of the methyl substituent on the cyclohexane ring.

Key findings from these computational studies indicate that:

Chair-like conformers where the epoxide oxygen atom occupies a pseudo-axial position exhibit less strain compared to those with a pseudo-equatorial oxygen. rsc.org

For substituted derivatives like 4-methyl-1-oxaspiro[2.5]octane, conformers with the methyl group in an equatorial position on the cyclohexane moiety are energetically favored. rsc.org

The combination of these preferences leads to the most stable conformations for the molecule. The analysis provides a foundational understanding of the molecule's three-dimensional structure, which is crucial for predicting its chemical behavior and interactions.

Table 1: Summary of Predominant Conformers for Methyl-Substituted 1-oxaspiro[2.5]octane Derivatives

FeatureEnergetically Favored OrientationReason
Epoxide OxygenPseudo-axialReduced ring strain. rsc.org
Cyclohexane Ring ConformationChair-likeDominant at room temperature. rsc.org
Methyl Substituent (e.g., at C4)EquatorialMinimizes steric interactions. rsc.org

Electronic Structure Investigations and Reactivity Predictions

The electronic structure of this compound is central to its reactivity, particularly concerning the ring-opening reactions of the strained epoxide moiety. Epoxides can undergo ring-opening via two main pathways, catalyzed by either acid or base, and the regioselectivity of these reactions is governed by both steric and electronic factors. pressbooks.pub

Base-Catalyzed Opening: Under basic or nucleophilic conditions, the reaction typically follows an SN2 mechanism. The nucleophile attacks the less sterically hindered carbon atom of the epoxide ring. pressbooks.pubyoutube.com For this compound, this would be the methylene (B1212753) (CH₂) carbon of the epoxide.

Acid-Catalyzed Opening: In the presence of acid, the epoxide oxygen is first protonated, making it a better leaving group. The subsequent nucleophilic attack occurs at the more substituted carbon atom. pressbooks.pubyoutube.com This is because the transition state possesses significant SN1-like character, with a partial positive charge developing on the carbon atom that can best stabilize it (the tertiary spirocarbon). pressbooks.pub

Theoretical studies into the epoxidation of alkenes to form spiro-epoxides highlight the importance of electronic interactions in the transition state. A stabilizing secondary orbital interaction between the lone pair of an oxidant's oxygen and the π* orbital of the alkene favors a spiro-oriented transition state over a planar one. pnas.org This stereoelectronic effect is crucial for understanding the formation of such spiro-epoxides and implies that the electronic distribution within the formed epoxide ring is key to its subsequent reactions.

Quantum Chemical Studies of Reaction Mechanisms (e.g., Transition State Analysis, Carbene and Ylide Intermediates)

Quantum chemical calculations, such as those using Density Functional Theory (DFT), are powerful tools for elucidating complex reaction mechanisms at the molecular level. researchgate.net These methods allow for the characterization of transient species like transition states and high-energy intermediates.

Transition State Analysis: For epoxide reactions, theoretical modeling is crucial for understanding selectivity. For instance, in the acid-catalyzed ring-opening of 1,2-epoxy-1-methylcyclohexane, a related system, the transition state is found to have a blend of SN1 and SN2 characteristics. pressbooks.pub While the backside attack of the nucleophile is typical of an SN2 pathway, its preference for the more substituted carbon is an SN1-like feature driven by carbocation stability. pressbooks.pub Similar computational analyses for this compound would involve locating the transition state structures for nucleophilic attack at both epoxide carbons to rationalize the observed or predicted regioselectivity. Ab initio molecular orbital studies have been successfully used to model the transition state for the epoxidation of ethylene (B1197577), providing a basis for understanding the formation of the epoxide ring itself. acs.org

Carbene and Ylide Intermediates: Carbenes are highly reactive intermediates that can be involved in the formation of C-C bonds and the synthesis of complex molecules. carroll.edudigitellinc.comrsc.org Sulfonium ylides can serve as accessible precursors to carbene intermediates. carroll.edu While direct studies involving this compound with these intermediates are not prominent, quantum chemical studies can model hypothetical reaction pathways. For example, the reaction of a carbene with a ketone could potentially lead to the formation of an epoxide, including a spiro-epoxide. Ylides, particularly sulfur ylides, are also known to react with carbonyl compounds to produce epoxides. Computational studies can map the potential energy surfaces for these reactions, identifying the transition states and confirming the viability of intermediates, thus providing insight into novel synthetic routes. rsc.org

Analysis of Spiroconjugation and Ring Strain Effects on Chemical Behavior

The chemical behavior of this compound is profoundly influenced by the geometric and electronic consequences of its spirocyclic nature.

Ring Strain: The presence of the three-membered epoxide ring introduces significant ring strain, which is the primary driving force for its ring-opening reactions. youtube.com Computational studies on the parent spiro[2.5]octane system reveal the structural manifestations of this strain. semanticscholar.orgresearchgate.net By comparing a series of spiroalkanes (spiro[2.2]pentane to spiro[2.5]octane), it was shown that ring strain effects are significant and are reflected in the bond angles and bond lengths around the spirocarbon. semanticscholar.org For instance, the bond angle within the larger ring at the spirocarbon in spiro[2.5]octane is 118.9°, a marked deviation from the ideal tetrahedral angle of 109.5°. semanticscholar.org This inherent strain makes the epoxide ring in this compound an electrophilic site susceptible to cleavage by nucleophiles. pressbooks.pub The relief of this strain provides a strong thermodynamic driving force for ring-opening reactions.

Spiroconjugation: Spiroconjugation is a specific type of orbital interaction that can occur in spirocyclic systems where the π or p-orbitals of one ring can overlap with the σ-orbitals of the other ring, which are held in a nearly orthogonal arrangement. In spiro[2.5]octane and its derivatives, the unique bonding situation at the spirocarbon is dominated by ring strain effects. semanticscholar.orgresearchgate.net While classical spiroconjugation involving two unsaturated systems is not present, the strain and geometry influence the electronic properties. The orthogonality of the rings largely isolates their electronic systems, but the strain-induced rehybridization of the spirocarbon's orbitals affects the entire molecule's electronic structure and reactivity. Calculations of carbon-carbon spin-spin coupling constants in spiroalkanes have been used to probe these electronic effects, showing that the strain diminishes as the size of the second ring increases. semanticscholar.org

Table 2: Calculated Geometric Parameters Illustrating Ring Strain in Spiroalkanes

CompoundSpirocarbon Bond Angle in Larger Ring (°)Cyclopropane C-C Bond Length (Å)
Spiro[2.5]octane118.91.506 / 1.513
Spiro[2.4]heptane~120.4 (estimated from trends)-
Spiro[2.3]hexane~127.3 (estimated from trends)-
Spiro[2.2]pentane137.21.483

Data adapted from B3LYP/6-311G** level calculations. semanticscholar.org

Advanced Applications in Complex Molecule Synthesis

Utility of 4-methyl-1-oxaspiro[2.5]octane as a Chiral Building Block

The presence of a stereocenter at the 4-position of the cyclohexane (B81311) ring, coupled with the spirocyclic epoxide, endows this compound with significant potential as a chiral building block. The stereoselective synthesis of spiroepoxides is a well-established strategy for introducing chirality into molecules. Methods such as asymmetric epoxidation of a corresponding exocyclic methylene (B1212753) precursor can provide access to enantiomerically enriched forms of this compound.

The subsequent ring-opening of this chiral spiroepoxide can proceed with high stereocontrol, allowing for the transfer of chirality to the resulting product. The regioselectivity of the ring-opening is influenced by the reaction conditions. Under acidic conditions, nucleophilic attack often occurs at the more substituted spiro carbon, proceeding through a transition state with significant carbocationic character. openstax.org Conversely, base-catalyzed ring-opening typically follows an SN2 pathway, with the nucleophile attacking the less sterically hindered methylene carbon of the epoxide ring. libretexts.org This predictable reactivity allows for the synthesis of a variety of chiral 1,2-disubstituted cyclohexanes with defined stereochemistry.

For instance, the reaction of a chiral enantiomer of this compound with a nucleophile can lead to the formation of a quaternary stereocenter, a structural motif present in many complex natural products. The ability to control the stereochemical outcome of these reactions makes this compound a valuable tool for asymmetric synthesis.

Role as a Key Synthetic Intermediate for Natural Product Scaffolds

Spiroketals are prevalent structural motifs in a wide array of natural products with diverse biological activities. mskcc.org The synthesis of these complex spiroketal systems can be approached through the use of spiroepoxide intermediates. While direct examples of the use of this compound in the total synthesis of specific natural products are not extensively documented, the general strategy of utilizing spiroepoxides highlights its potential.

The acid-catalyzed intramolecular cyclization of a hydroxy-substituted spiroepoxide, for example, can lead to the formation of a spiroketal framework. The stereochemistry of the starting spiroepoxide directly influences the stereochemical outcome of the cyclization, making chiral versions of this compound attractive starting materials for the enantioselective synthesis of spiroketal-containing natural products. The development of stereocontrolled methods for the synthesis of benzannulated spiroketals from glycal epoxides further underscores the importance of epoxide precursors in accessing these complex scaffolds. nih.gov

Strategic Incorporation into Pharmaceutical and Agrochemical Synthesis Pathways (as synthetic intermediates)

Spirocyclic structures are increasingly recognized as privileged scaffolds in medicinal chemistry due to their three-dimensional nature, which can lead to improved target binding and pharmacokinetic properties. rsc.org The 1-oxaspiro[2.5]octane framework serves as a precursor to various functionalized cyclohexane derivatives that can be valuable intermediates in the synthesis of pharmaceutical and agrochemical agents.

For example, the ring-opening of this compound with various nucleophiles can introduce a wide range of functional groups. The resulting 1-hydroxy-2-substituted-4-methylcyclohexane derivatives can then be further elaborated into more complex molecules. A patent for the synthesis of 4,4,5,8-tetramethyl-1-oxaspiro[2.5]octane highlights its use as a starting material for a compound with applications in the fragrance industry, demonstrating the utility of this class of compounds in generating molecules with specific properties. google.com

Furthermore, the synthesis of related spiro compounds, such as 4,7-diazaspiro[2.5]octane derivatives, has been reported for their importance as pharmaceutical intermediates. google.com This suggests that the 1-oxaspiro[2.5]octane core of the title compound can be a valuable synthon for accessing a variety of heterocyclic systems with potential biological activity.

Construction of Diverse Organic Scaffolds and Heterocyclic Systems

The reactivity of the epoxide ring in this compound provides a gateway to a variety of organic scaffolds and heterocyclic systems. The ring-opening with nitrogen-based nucleophiles, for instance, offers a direct route to 2-amino-1-hydroxy-4-methylcyclohexane derivatives. These amino alcohols are versatile precursors for the synthesis of various nitrogen-containing heterocycles, which are prominent in many biologically active molecules. nih.govclockss.orgyoutube.com

Similarly, intramolecular reactions of suitably functionalized derivatives of this compound can lead to the formation of oxygen-containing heterocycles. nih.govnih.govresearchgate.net For example, an intramolecular Williamson ether synthesis from a ring-opened product could yield a bicyclic ether. The stereochemistry of the starting spiroepoxide would again play a crucial role in determining the stereochemical outcome of the final heterocyclic product.

The table below summarizes the types of heterocyclic systems that can be accessed from spiroepoxide precursors.

Starting MaterialReagent/ConditionResulting Heterocycle
SpiroepoxideAmine (R-NH2)Aziridine or Amino alcohol
SpiroepoxideHydrazinePyrazolidine derivative
Spiroepoxide with pendant alcoholAcid or BaseFused or Bridged Ether
SpiroepoxideSodium AzideAzido alcohol

Development of Functional Materials through Spiroepoxide Derivatives (focus on synthetic approach)

Spiro-containing monomers are of significant interest in polymer chemistry due to their potential for undergoing ring-opening polymerization with either an expansion in volume or low shrinkage. researchgate.net This property is highly desirable in applications such as dental fillings and high-performance adhesives, where polymerization shrinkage can lead to stress and failure.

The synthetic approach would involve the ring-opening of the epoxide, initiated by a suitable catalyst, to form a growing polymer chain. The choice of catalyst and reaction conditions would be crucial in controlling the molecular weight and polydispersity of the resulting polymer.

Future Research Directions and Emerging Methodologies

Development of Next-Generation Stereoselective Catalysts for Spiroepoxide Transformations

A primary focus of future research is the development of highly efficient and stereoselective catalysts for the ring-opening and subsequent transformations of 4-methyl-1-oxaspiro[2.5]octane. While existing methods provide good control, next-generation catalysts are being designed to offer superior performance under milder conditions, with lower catalyst loadings and enhanced substrate scope.

Key research thrusts include:

Chiral Lewis Acid Catalysis: The development of novel chiral Lewis acids, particularly those based on earth-abundant metals like iron, copper, and zinc, is a significant area of interest. These catalysts are being designed with sophisticated ligand architectures to create a precisely defined chiral pocket around the spiroepoxide, thereby dictating the trajectory of the incoming nucleophile with very high fidelity.

Organocatalysis: Chiral Brønsted acids and hydrogen-bond donors are emerging as powerful tools for activating spiroepoxides. Future work will focus on creating more robust and recyclable organocatalysts that can operate in a variety of solvent systems, including green solvents, to promote enantioselective ring-opening reactions.

Dual Catalysis Systems: The integration of multiple catalytic cycles into a single reaction vessel is a promising strategy. For instance, combining a photoredox catalyst with a chiral Lewis acid could enable novel, light-driven transformations of this compound that are not accessible through traditional thermal methods.

Table 1: Comparison of Catalyst Systems for Spiroepoxide Ring-Opening

Catalyst TypeMetal/Core StructureTypical NucleophileKey AdvantagesFuture Research Goal
Chiral Lewis AcidYb(OTf)₃-pyboxAminesHigh yields and enantioselectivities.Development of catalysts based on more abundant metals (e.g., Fe, Cu).
OrganocatalystChiral Phosphoric AcidAlcohols, WaterMetal-free, lower toxicity.Enhancing catalyst recyclability and turnover numbers.
Dual CatalysisIridium (photoredox) + Chiral Lewis AcidRadical precursorsAccess to novel reaction pathways via radical intermediates.Broadening the scope of compatible nucleophiles and transformations.

Exploration of Novel Reaction Pathways for Enhanced Functionalization and Diversification

Beyond simple nucleophilic ring-opening, researchers are actively exploring novel reaction pathways to install a wider range of functional groups onto the this compound scaffold. This diversification is crucial for accessing a broader array of complex molecular architectures.

Emerging areas of exploration include:

Radical-Mediated Transformations: The use of radical chemistry to open the epoxide ring can lead to unique reactivity and the formation of carbon-carbon bonds that are difficult to forge using traditional ionic pathways. Future research will likely involve the photoredox-catalyzed generation of radicals that can react with this compound.

Rearrangement Reactions: Catalytic, stereoselective rearrangement reactions of this compound could provide rapid access to valuable and structurally complex carbocyclic and heterocyclic frameworks. For example, Lewis acid-promoted rearrangements could yield functionalized cycloheptane (B1346806) or oxepane (B1206615) derivatives.

Carbonyl-Ene and Related Cycloadditions: Treating the spiroepoxide as a precursor to a transient carbonyl ylide would open the door to a variety of pericyclic reactions. The development of new catalytic systems to promote the formation of these ylides and control their subsequent cycloaddition reactions is a key research objective.

Table 2: Emerging Reaction Pathways for this compound

Reaction TypeKey Reagents/CatalystsResulting FunctionalityPotential Application
Radical Ring-OpeningPhotoredox catalyst, radical precursor (e.g., trifluoroborate)C-C bond formation, introduction of complex alkyl groups.Synthesis of complex natural product analogues.
Catalytic RearrangementChiral Lewis acid (e.g., Sc(OTf)₃)Ring-expanded products (e.g., cycloheptanones).Access to medium-sized ring systems.
[3+2] CycloadditionRhodium(II) or Copper(I) catalystFormation of five-membered heterocyclic rings.Synthesis of novel heterocyclic scaffolds for medicinal chemistry.

Integration of Flow Chemistry and Automated Synthesis for Efficient Production

To move this compound from a laboratory curiosity to a readily available building block, more efficient and scalable production methods are required. Flow chemistry and automated synthesis platforms offer significant advantages over traditional batch processing.

Key benefits and future directions include:

Enhanced Safety and Control: The high surface-area-to-volume ratio in flow reactors allows for superior heat and mass transfer. This is particularly advantageous for managing the potentially exothermic nature of epoxidation and ring-opening reactions, leading to a safer and more reproducible process.

Telescoped Reactions: Flow chemistry enables the "telescoping" of multiple reaction steps into a single, continuous process without the need for intermediate isolation and purification. For example, the epoxidation of 4-methylcyclohexanone (B47639) followed immediately by a catalyzed nucleophilic addition could be performed in-line, significantly reducing waste and production time.

Automated Optimization: Automated synthesis platforms, which use robotic systems and real-time analytics, can rapidly screen a wide range of reaction parameters (temperature, pressure, catalyst loading, stoichiometry) to identify the optimal conditions for the synthesis and transformation of this compound.

Advanced Computational Design and Prediction of Spirocyclic Systems with Tuned Reactivity

Computational chemistry is becoming an indispensable tool for accelerating research and development. By modeling the behavior of molecules like this compound at the quantum mechanical level, researchers can predict reactivity, design better catalysts, and explore reaction mechanisms without the need for extensive experimentation.

Future applications in this area include:

Predicting Regio- and Stereoselectivity: Density Functional Theory (DFT) calculations can be used to model the transition states of different reaction pathways. This allows for the in-silico prediction of how a given nucleophile and catalyst will react with this compound, guiding experimental efforts towards the most promising approaches.

Rational Catalyst Design: Computational modeling can be used to design new ligands for metal-based catalysts or to create novel organocatalyst structures with tailored properties. By simulating the interaction between the catalyst and the spiroepoxide, researchers can optimize the catalyst's structure to achieve maximum stereocontrol.

Screening of Virtual Libraries: By creating virtual libraries of spirocyclic systems and potential reactants, high-throughput computational screening can identify new reactions and substrates with desirable reactivity profiles, significantly expanding the synthetic utility of the spiroepoxide motif.

Table 3: Application of Computational Methods to Spiroepoxide Chemistry

Computational TechniqueObjectiveInformation GainedImpact on Research
Density Functional Theory (DFT)Predict reaction outcomes.Transition state energies, activation barriers, predicted regio- and stereoselectivity.Reduces experimental trial-and-error; rationalizes observed outcomes.
Molecular Dynamics (MD)Simulate catalyst-substrate interactions.Conformational preferences, nature of non-covalent interactions in the catalyst pocket.Guides the rational design of next-generation, highly stereoselective catalysts.
High-Throughput Virtual ScreeningDiscover new reactions.Identification of promising substrate/reagent combinations from large virtual libraries.Accelerates the discovery of novel transformations and functionalization strategies.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 4-methyl-1-oxaspiro[2.5]octane, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Synthesis of spirocyclic compounds often involves cyclopropanation and ring-closing reactions. For analogs like ethyl 4,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate, multi-step protocols using reagents such as diazo compounds or radical initiators (e.g., AIBN) are employed . Optimization may require controlling stereochemistry via temperature modulation or catalyst selection (e.g., chiral Lewis acids). Characterization intermediates using NMR and GC-MS ensures reaction progress tracking .

Q. Which spectroscopic techniques are most effective for characterizing the spirocyclic structure of this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies ring junction protons and methyl group splitting patterns. For example, spiro carbons in similar compounds show distinct signals at δ 30–50 ppm .
  • IR : Stretching frequencies for ether (C-O) and cyclopropane (C-C) bonds confirm structural motifs .
  • Mass Spectrometry : High-resolution MS (HRMS) determines molecular formula accuracy, while fragmentation patterns validate the spiro scaffold .

Q. What safety protocols are recommended for handling this compound derivatives in the laboratory?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .
  • Storage : Store in airtight containers at –20°C for moisture-sensitive analogs. Label containers with GHS hazard codes (e.g., acute toxicity, skin irritation) .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose via authorized waste handlers .

Advanced Research Questions

Q. How does the spirocyclic framework of this compound influence its reactivity in ring-opening reactions?

  • Methodological Answer : The strain in the cyclopropane ring increases susceptibility to electrophilic or nucleophilic attack. For example, analogs like 5-(bromomethyl)spiro[2.5]octane undergo nucleophilic substitution at the brominated spiro carbon, enabling functionalization for drug candidates . Kinetic studies using DFT calculations can model transition states and predict regioselectivity .

Q. What strategies are employed to resolve contradictions in biological activity data for spirocyclic compounds like this compound?

  • Methodological Answer :

  • Dose-Response Curves : Validate bioactivity (e.g., antimicrobial assays) across multiple concentrations to rule out false positives .
  • Structural Confirmation : Ensure compound purity (>95% by HPLC) and stereochemical consistency (via X-ray crystallography) to exclude impurities as confounding factors .
  • Target Engagement Studies : Use SPR or ITC to measure binding affinities with biological targets (e.g., enzymes) .

Q. Can computational methods predict the metabolic stability of this compound derivatives?

  • Methodological Answer :

  • ADMET Prediction : Tools like SwissADME calculate logP, topological polar surface area (TPSA), and cytochrome P450 interactions to assess metabolic liability .
  • MD Simulations : Model interactions with metabolizing enzymes (e.g., CYP3A4) to identify vulnerable sites for oxidative degradation .

Q. What experimental approaches are used to study the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and thermal stress (40–80°C). Monitor degradation via LC-MS to identify breakdown products .
  • Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life under standard storage conditions .

Q. How do structural analogs of this compound compare in terms of bioactivity and synthetic accessibility?

  • Methodological Answer :

  • SAR Studies : Compare methyl/ethyl-substituted analogs (e.g., ethyl 4,7-dimethyl variants) in bioassays to correlate substituent position with activity .
  • Retrosynthetic Analysis : Evaluate synthetic routes for complexity—e.g., methyl 6-ethyl derivatives require fewer steps than halogenated analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.